molecular formula C6H12O2 B3348346 (2S,4R)-2-Methyltetrahydro-2H-pyran-4-ol CAS No. 165876-16-4

(2S,4R)-2-Methyltetrahydro-2H-pyran-4-ol

Cat. No.: B3348346
CAS No.: 165876-16-4
M. Wt: 116.16 g/mol
InChI Key: ZHPKAPJNEIKPGV-NTSWFWBYSA-N
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Description

(2S,4R)-2-Methyltetrahydro-2H-pyran-4-ol is a chiral compound with a tetrahydropyran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2-Methyltetrahydro-2H-pyran-4-ol typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. Another approach involves the use of chiral auxiliaries in the synthesis process to control the stereochemistry of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-2-Methyltetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield the corresponding ketone, while reduction can produce various alcohol derivatives .

Scientific Research Applications

(2S,4R)-2-Methyltetrahydro-2H-pyran-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4R)-2-Methyltetrahydro-2H-pyran-4-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol
  • (2R,4R)-2-Methyltetrahydro-2H-pyran-4-ol
  • (2R,4S)-2-Methyltetrahydro-2H-pyran-4-ol

Uniqueness

(2S,4R)-2-Methyltetrahydro-2H-pyran-4-ol is unique due to its specific stereochemistry, which can result in different physical and chemical properties compared to its diastereomers and enantiomers. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications .

Properties

IUPAC Name

(2S,4R)-2-methyloxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5-4-6(7)2-3-8-5/h5-7H,2-4H2,1H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPKAPJNEIKPGV-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](CCO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80727829
Record name (2S,4R)-2-Methyloxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165876-16-4
Record name (2S,4R)-2-Methyloxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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